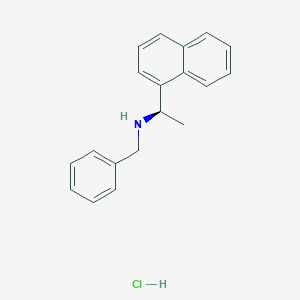

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

Description

The exact mass of the compound (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJDAVYFCDIDY-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163831-65-0 | |

| Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (CAS: 163831-65-0). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, structure, and physicochemical characteristics. Furthermore, it details authoritative, step-by-step protocols for the experimental determination of these properties, grounded in established pharmacopeial methods. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral secondary amine salt of significant interest in pharmaceutical sciences. It is notably recognized as a process-related impurity in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1] As such, its accurate characterization is paramount for quality control, impurity profiling, and regulatory compliance in the manufacturing of Cinacalcet Active Pharmaceutical Ingredient (API).[1] Understanding its physical properties is essential for its isolation, identification, and quantification, as well as for developing stable formulations and storage conditions.

Table 1: Chemical Identity

| Identifier | Value | Reference |

| Chemical Name | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | [2] |

| Synonyms | (R)-(-)-N-Benzyl-1-(1-naphthyl)ethylamine HCl; Cinacalcet Impurity B HCl | [1][3] |

| CAS Number | 163831-65-0 | [2] |

| Molecular Formula | C₁₉H₂₀ClN | [4] |

| Molecular Weight | 297.83 g/mol | [4] |

Molecular Structure

The molecule incorporates three key structural motifs: a chiral ethylamine backbone, a bulky naphthalen-1-yl group attached to the chiral center, and an N-benzyl group. The hydrochloride salt is formed by the protonation of the secondary amine nitrogen, creating an ammonium cation with a chloride counter-ion. This ionic character significantly influences its physical properties, particularly solubility.

Figure 2: Workflow for the physical characterization of the compound.

Melting Point Determination (Capillary Method)

This protocol follows the principles outlined in USP General Chapter <741>.

-

Sample Preparation: Ensure the sample is thoroughly dry by placing it in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours. The solid must be a fine, homogeneous powder. [5]2. Capillary Loading: Press the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a tightly packed column of 2.5-3.5 mm in height is achieved. [5][6] * Causality: A tightly packed, uniform column ensures even heat transmission, leading to a sharp, reproducible melting range. An excessive amount of sample will broaden the range due to thermal gradients. [6]3. Measurement:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Set the starting temperature to approximately 15-20 °C below the expected melting point (~240 °C).

-

Set the temperature ramp rate to 1 °C/minute for an accurate determination. [5] * Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid particle melts into a clear liquid (clear point).

-

The melting range is the interval between these two temperatures.

-

Hygroscopicity Assessment (Loss on Drying)

This protocol determines the percentage of volatile matter (adsorbed water and residual solvents) and is based on USP General Chapter <731>. [7][8]1. Bottle Preparation: Tare a clean, dry, glass-stoppered weighing bottle. 2. Sample Preparation: Accurately weigh approximately 1.0 g of the compound into the tared bottle and record the initial weight. Distribute the sample evenly on the bottom. 3. Drying: Place the loaded bottle (with stopper removed and placed alongside) into a vacuum oven set to a specified temperature (e.g., 105 °C, or a temperature below the melting point if the substance is heat-sensitive) and a pressure of 5 mm Hg or less. Dry for a specified time (e.g., 4 hours). [7] * Causality: Drying under vacuum allows for the removal of volatile substances at a lower temperature than would be required at atmospheric pressure, preventing thermal degradation of the sample. 4. Weighing: Upon completion, admit dry air or nitrogen into the oven. Promptly close the weighing bottle, transfer it to a desiccator to cool to room temperature. [9] * Causality: Cooling in a desiccator is crucial to prevent the now-dry, potentially hygroscopic sample from re-adsorbing atmospheric moisture, which would lead to an erroneously low result. 5. Calculation: Reweigh the bottle and its contents. The loss on drying is calculated as a percentage of the initial sample weight.

FT-IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the dry, powdered sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ with a suitable number of scans (e.g., 32) for a good signal-to-noise ratio.

-

Causality: The ATR technique is ideal for solid powders as it requires minimal sample preparation and ensures good particle contact, which is necessary for the evanescent wave to interact with the sample and generate a high-quality spectrum.

-

Handling, Storage, and Safety

-

Safety: The compound is classified as an irritant. [2]It may cause irritation to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Based on its potential hygroscopicity and chemical nature as a salt, the compound should be stored in a tightly sealed container to protect it from atmospheric moisture and air. Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.

References

-

USP General Chapters: <731> LOSS ON DRYING. (n.d.). USP-NF. Retrieved January 10, 2026, from [Link]

-

PharmaSciences. (n.d.). Loss on Drying (LOD). Retrieved January 10, 2026, from [Link]

-

SRS. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 10, 2026, from [Link]

-

USP-NF. (n.d.). <731> Loss on Drying. Retrieved January 10, 2026, from [Link]

-

USP-NF. (2024, June 28). <731> Loss on Drying. Retrieved January 10, 2026, from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Retrieved January 10, 2026, from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 10, 2026, from [Link]

-

HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved January 10, 2026, from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 10, 2026, from [Link]

-

NCERT. (n.d.). Amines. Retrieved January 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved January 10, 2026, from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Labmonk. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved January 10, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). (S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved January 10, 2026, from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]

-

Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved January 10, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved January 10, 2026, from [Link]

-

GlobalChemMall. (n.d.). (r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved January 10, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. lookchem.com [lookchem.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. â©731⪠Loss on Drying [doi.usp.org]

- 9. pharmasciences.in [pharmasciences.in]

An In-depth Technical Guide on (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride: A Key Intermediate in the Synthesis of Cinacalcet

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a critical chiral intermediate in the synthesis of the calcimimetic agent, Cinacalcet. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. It delves into the chemical structure, properties, synthesis, and analytical characterization of this compound. Furthermore, it elucidates its pivotal role as a synthetic precursor and its significance as a potential process-related impurity in the production of Cinacalcet, thereby underscoring the importance of its stringent control in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction: The Significance of a Chiral Building Block

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, while not a therapeutic agent itself, holds significant importance in the pharmaceutical industry as a key starting material and advanced intermediate for the synthesis of Cinacalcet. Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor, leading to a reduction in parathyroid hormone secretion.[1][2] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][3]

The stereochemistry of Cinacalcet is crucial for its pharmacological activity, with the (R)-enantiomer being the more potent and active form.[4] Consequently, the synthesis of Cinacalcet often employs a chiral synthesis strategy, wherein the stereocenter is introduced early and maintained throughout the synthetic sequence. (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride serves as a vital chiral building block in some of the established synthetic routes to Cinacalcet. Its purity and stereochemical integrity are paramount to the successful and efficient production of the final drug substance. This guide will explore the multifaceted technical aspects of this important molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is defined by its unique structural features, which include a naphthalene ring, a chiral ethylamine backbone, and a benzyl group attached to the nitrogen atom. The hydrochloride salt form enhances its stability and handling properties.

Structural Elucidation

The molecule consists of a stereogenic center at the carbon atom attached to both the naphthalene ring and the amino group, conferring its "R" configuration. The presence of the bulky naphthalene and benzyl groups influences its reactivity and physical properties.

Table 1: Physicochemical Properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 163831-65-0 | [5][6] |

| Molecular Formula | C19H20ClN | [5] |

| Molecular Weight | 297.82 g/mol | [5][7] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 259-261 °C | [5] |

| Solubility | Soluble in methanol and 95% ethanol; slightly soluble in water | [4] |

| SMILES | Cl.Cc2cccc3ccccc23 | [7] |

| InChI | 1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 | [7] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons of the naphthalene and benzyl groups, the aliphatic protons of the ethylamine chain, and the distinct chemical shifts confirming the connectivity of the molecule. Chiral shift reagents could be employed to verify the enantiomeric purity.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amine salt, aromatic C-H stretches, and C=C stretches of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C19H19N) and fragmentation patterns consistent with the structure.

Synthesis and Manufacturing Considerations

The synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a critical step in the overall manufacturing process of Cinacalcet. The primary and most direct method involves the reductive amination of a chiral amine with an aldehyde.

Synthetic Pathway: Reductive Amination

A common and efficient route to synthesize (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is through the reductive amination of (R)-1-(naphthalen-1-yl)ethanamine with benzaldehyde.[5] This reaction typically proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the secondary amine.

Step-by-Step Protocol:

-

Imine Formation: (R)-1-(naphthalen-1-yl)ethanamine (or its hydrochloride salt) is reacted with benzaldehyde in a suitable solvent. This reaction is often catalyzed by a mild acid and may involve the removal of water to drive the equilibrium towards the imine product.

-

Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity.

-

Salt Formation and Isolation: Following the reduction, the reaction mixture is worked up to isolate the free base of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine. The hydrochloride salt is then precipitated by treating a solution of the free base in a suitable organic solvent with hydrochloric acid. The solid product is then isolated by filtration, washed, and dried.

The causality behind these experimental choices lies in the efficiency and selectivity of the reductive amination process for forming C-N bonds. The use of a chiral starting material, (R)-1-(naphthalen-1-yl)ethanamine, ensures the desired stereochemistry in the final product, which is a cornerstone of asymmetric synthesis.

Visualization of the Synthetic Workflow

Sources

- 1. Cinacalcet - Wikipedia [en.wikipedia.org]

- 2. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. m.globalchemmall.com [m.globalchemmall.com]

- 6. lookchem.com [lookchem.com]

- 7. (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride (≥96.0%) - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride

This guide provides a comprehensive technical overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, characterization, and applications.

Introduction

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral secondary amine hydrochloride salt. Its stereospecific structure, featuring a bulky naphthalene group and a chiral center, makes it a valuable building block in the synthesis of complex, enantiomerically pure molecules. This compound and its free base form are particularly recognized for their role as key intermediates and chiral auxiliaries in the synthesis of pharmacologically active compounds. A notable application is in the development of calcimimetics, such as Cinacalcet, which are used to treat hyperparathyroidism. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for use in various synthetic protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is crucial for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 297.82 g/mol | [1] |

| Molecular Formula | C₁₉H₂₀ClN | [1] |

| CAS Number | 163831-65-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 259-261 °C (lit.) | [2] |

| Solubility | Soluble in methanol and other polar organic solvents. | |

| Optical Rotation | Specific rotation values are dependent on the concentration and solvent |

Synthesis and Purification

The primary synthetic route to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is through the reductive amination of (R)-1-(naphthalen-1-yl)ethanamine with benzaldehyde. This method is widely employed for the formation of secondary amines due to its efficiency and control over the product's stereochemistry.

Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction to the secondary amine. The final step involves the formation of the hydrochloride salt.

Caption: General workflow for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of the free base, which is then converted to the hydrochloride salt.

Materials:

-

(R)-1-(naphthalen-1-yl)ethanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)

-

Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(naphthalen-1-yl)ethanamine (1.0 eq) in the chosen solvent (DCM or DCE).

-

Addition of Benzaldehyde: Add benzaldehyde (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or ¹H NMR.

-

Reduction: Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred due to its milder nature and tolerance of slightly acidic conditions which can favor imine formation.

-

Reaction Monitoring: Stir the reaction at room temperature until completion. The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting materials and the formation of the product.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine free base. The crude product can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation of the Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a solid.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and benzyl groups, a quartet for the methine proton, a doublet for the methyl group, and signals for the benzylic methylene protons. The protons on the nitrogen atom may appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the naphthalene and benzyl rings, as well as the aliphatic carbons of the ethylamine backbone.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization) would show a molecular ion peak corresponding to the molecular weight of the free amine (261.36 g/mol ).

Applications in Drug Discovery and Asymmetric Synthesis

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine and its hydrochloride salt are valuable chiral building blocks in several areas of chemical synthesis.

Intermediate in Pharmaceutical Synthesis

A primary application of this chiral amine is as a key intermediate in the synthesis of pharmaceutically active compounds. It is notably a precursor or a potential impurity in the synthesis of Cinacalcet . Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma. The stereochemistry of the amine is crucial for the biological activity of the final drug molecule.

Chiral Auxiliary and Resolving Agent

Due to its well-defined stereochemistry, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine can be employed as a chiral auxiliary. In this role, it can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired chiral center is established, the auxiliary can be cleaved and recovered. Furthermore, this chiral amine can be used as a resolving agent to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts that can be separated by crystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Health Hazards: The compound may cause skin and eye irritation.[4] Ingestion may be harmful. Avoid inhalation of dust.[5]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine of significant utility in synthetic organic chemistry. Its well-defined stereochemistry makes it an important building block for the synthesis of enantiomerically pure pharmaceuticals and a useful tool in asymmetric synthesis. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in research and development endeavors.

References

-

LookChem. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (R)-(-)-N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

Sources

A Strategic Workflow for Elucidating the Mechanism of Action of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine whose specific biological mechanism of action is not extensively documented in public scientific literature. Structurally, it belongs to the naphthylethylamine class of compounds, which are derivatives of phenethylamines.[1] This structural motif is common to molecules targeting the central nervous system (CNS), suggesting a potential for neuromodulatory activity. While some related N-substituted naphthylethylamines are known to act as monoamine releasing agents or reuptake inhibitors, the precise targets of this specific molecule remain to be elucidated.[1] Additionally, research into chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines has revealed antifungal activity, indicating that the broader structural class may interact with diverse biological targets.[2]

This guide, designed for researchers and drug development professionals, outlines a comprehensive, multi-stage workflow to systematically identify the molecular target(s) and elucidate the mechanism of action (MoA) of this compound. We present a logical progression from predictive computational analysis to definitive experimental validation, providing field-proven protocols and explaining the causal logic behind each experimental choice. The objective is to provide a robust framework for transforming a structurally interesting compound into a well-characterized pharmacological tool or therapeutic lead.

Foundational Strategy: From Prediction to Validation

Elucidating a novel compound's MoA is a cornerstone of drug discovery, essential for rationalizing its effects and predicting potential side-effects.[3][4] The process begins with broad, predictive methods and progressively narrows the focus through specific, hypothesis-driven experiments.[5] This workflow integrates computational, biochemical, and cell-based approaches to build a comprehensive mechanistic profile.[6][7]

Conclusion

The systematic investigation of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a compound of unknown function, requires a disciplined, multi-faceted approach. By integrating in silico prediction with rigorous in vitro binding and cell-based functional assays, researchers can efficiently identify its primary molecular target, determine its functional consequences, and assess its selectivity. This structured workflow not only provides a clear path to elucidating the compound's core mechanism of action but also establishes a solid foundation for any subsequent drug development efforts, ensuring that experimental choices are driven by data and sound scientific rationale.

References

-

Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from Eurofins Discovery website. [8]2. BenchChem. (2025). In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide. Retrieved from BenchChem website. [9]3. Sittampalam, G. S., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ASSAY and Drug Development Technologies. [10]4. Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from Creative Biolabs website. [11]5. González-Maeso, J. (2011). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology. [12]6. Chen, X., et al. (2020). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PLoS Computational Biology. [13]7. Cereto-Massagué, A., et al. (2015). Recent Advances in In Silico Target Fishing. Molecules. [14]8. Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from Biocompare website. [15]9. Koutsoukas, A., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [16]10. Wikipedia. (n.d.). Substituted naphthylethylamine. Retrieved from Wikipedia. [1]11. Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [17]12. Le, T. V., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry. [2]13. Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [18]14. Saez-Rodriguez, J., et al. (2009). Identifying Drug Effects via Pathway Alterations using an Integer Linear Programming Optimization Formulation on Phosphoproteomic Data. PLoS Computational Biology. [6]15. Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. Retrieved from YouTube. [19]16. Terstappen, G. C., et al. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [5]17. Sachs, J. R., et al. (2020). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. Clinical Pharmacology & Therapeutics. [7]18. Hamed, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [20]19. Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [21]20. Kenakin, T., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies. [22]21. Al-Lazikani, B., et al. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today.

Sources

- 1. Substituted naphthylethylamine - Wikipedia [en.wikipedia.org]

- 2. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 13. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in In Silico Target Fishing [mdpi.com]

- 15. biocompare.com [biocompare.com]

- 16. biorxiv.org [biorxiv.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. youtube.com [youtube.com]

- 20. brieflands.com [brieflands.com]

- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride literature review

An In-depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (Cinacalcet Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Hyperparathyroidism Treatment

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, more commonly known as Cinacalcet hydrochloride, represents a significant advancement in the management of hyperparathyroidism.[1] It is the first in a class of drugs known as calcimimetics, which are orally active small molecules that modulate the calcium-sensing receptor (CaSR).[2][3] This guide provides a comprehensive technical overview of Cinacalcet hydrochloride, from its synthesis and chemical properties to its pharmacological mechanism and analytical methodologies, designed to support researchers and drug development professionals in this field.

Cinacalcet hydrochloride is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, as well as hypercalcemia in patients with parathyroid carcinoma and primary hyperparathyroidism.[1][4] By mimicking the action of calcium, it increases the sensitivity of the CaSR to extracellular calcium, thereby inhibiting the excessive secretion of parathyroid hormone (PTH).[5][6]

Nomenclature and Chemical Identity:

-

Systematic Name: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

-

Common Name: Cinacalcet hydrochloride

-

CAS Number: 364782-34-3[1]

-

Molecular Formula: C₂₂H₂₃ClF₃N[5]

-

Synonyms: (R)-N-[1-(1-Naphthyl)ethyl]benzylamine hydrochloride, Cinacalcet HCl[7][8]

Part 1: Synthesis and Stereoselective Manufacturing

The synthesis of Cinacalcet hydrochloride is a critical process that requires precise control to obtain the desired (R)-enantiomer, which is the pharmacologically active form. Several synthetic routes have been reported, often involving the formation of a key amine intermediate followed by salification.

Common Synthetic Strategies

Multiple synthetic pathways for Cinacalcet have been developed, each with distinct advantages and challenges. Key strategies include:

-

Reductive Amination: A prevalent method involves the reaction of (R)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionaldehyde.[2][9] This reaction forms an imine intermediate, which is then reduced to the secondary amine, Cinacalcet. Reagents like titanium isopropoxide are often used as catalysts, followed by a reducing agent such as sodium cyanoborohydride.[2][10]

-

Knoevenagel-Doebner Condensation: Another approach begins with the Knoevenagel-Doebner condensation of 3-(trifluoromethyl)benzaldehyde and malonic acid, followed by a series of steps including catalytic hydrogenation, chlorination, condensation, reduction, and finally salification to yield Cinacalcet hydrochloride.[11]

-

Amide Reduction: This route involves the condensation of 3-(trifluoromethyl)phenyl propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine to form an amide, which is subsequently reduced to the target amine.[10]

The choice of synthetic route in an industrial setting often depends on factors like cost, safety, yield, and environmental impact. For instance, while effective, the use of reagents like titanium isopropoxide and diisobutyl aluminium hydride (DIBAL-H) can be challenging on a large scale due to their hazardous nature.[2][9]

Illustrative Synthetic Workflow: Reductive Amination

Below is a detailed, step-by-step protocol for the synthesis of Cinacalcet via reductive amination, a commonly cited method.

Step 1: Imine Formation

-

(R)-1-(1-naphthyl)ethylamine is reacted with 3-[3-(trifluoromethyl)phenyl]propionaldehyde.

-

A catalyst, such as titanium (IV) isopropoxide, is used to facilitate the condensation reaction.

-

The reaction is typically carried out in an anhydrous organic solvent under an inert atmosphere.

Step 2: Reduction to the Amine

-

The resulting imine intermediate is reduced without isolation.

-

A reducing agent like sodium cyanoborohydride (NaBH₃CN) in an alcoholic solvent (e.g., methanol or ethanol) is introduced to the reaction mixture.[2] This selectively reduces the imine to the secondary amine, forming Cinacalcet base.

Step 3: Salification

-

The Cinacalcet base is isolated and purified.

-

It is then dissolved in a suitable solvent, such as ethyl acetate.

-

Hydrochloric acid is added to the solution to precipitate the hydrochloride salt, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.[9] The final product is then filtered, washed, and dried.

Caption: Reductive amination synthesis of Cinacalcet HCl.

Part 2: Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Cinacalcet hydrochloride is essential for formulation development, quality control, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Weight | 393.9 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [12] |

| Melting Point | 259-261 °C | [7] |

| Molecular Formula | C₂₂H₂₃ClF₃N | [5] |

| Solubility | Soluble in methanol and DMSO | [12] |

| Topological Polar Surface Area | 12 Ų | [5] |

Note: Some properties like solubility can vary depending on the specific solvent and conditions.

Part 3: Pharmacology and Mechanism of Action

Cinacalcet hydrochloride's therapeutic effect is derived from its unique mechanism as an allosteric modulator of the calcium-sensing receptor (CaSR).

The Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor located on the surface of parathyroid chief cells.[13] It plays a crucial role in maintaining calcium homeostasis by detecting minute changes in extracellular calcium levels. When activated by calcium, the CaSR initiates a signaling cascade that suppresses the synthesis and secretion of parathyroid hormone (PTH).[13][14]

Allosteric Modulation by Cinacalcet

Cinacalcet does not directly activate the CaSR on its own. Instead, it binds to a transmembrane site on the receptor, distinct from the calcium-binding site. This allosteric binding increases the receptor's sensitivity to extracellular calcium ions.[3][15] In effect, Cinacalcet "tricks" the parathyroid gland into thinking that calcium levels are higher than they actually are.[3] This enhanced sensitivity lowers the set point for calcium-regulated PTH release, leading to a significant reduction in plasma PTH levels.[14]

The reduction in PTH has several downstream effects:

-

Decreased Serum Calcium: Lower PTH levels lead to reduced bone resorption and decreased renal calcium reabsorption, resulting in a fall in serum calcium levels.[4][5]

-

Decreased Serum Phosphorus: PTH normally promotes the excretion of phosphorus by the kidneys. While the reduction in PTH might be expected to increase phosphorus, the overall clinical effect in patients with secondary hyperparathyroidism is often a decrease in the calcium-phosphorus product.[13]

Caption: Cinacalcet's allosteric modulation of the CaSR.

Part 4: Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality, purity, and potency of Cinacalcet hydrochloride in both research and manufacturing.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of Cinacalcet.[12]

Example HPLC Protocol for Purity Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.

-

Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., around 220-230 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled column temperature (e.g., 30 °C).

This method can effectively separate Cinacalcet from its process-related impurities and degradation products.

Spectroscopic Methods

-

UV-Visible Spectrophotometry: Used for simple quantitative analysis and to confirm the identity based on the absorption spectrum.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the chemical identity of the synthesized compound.[12]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity and helping to characterize impurities.[12]

Conclusion

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (Cinacalcet hydrochloride) is a cornerstone in the treatment of hyperparathyroidism. Its development was based on a deep understanding of the physiology of the calcium-sensing receptor. For scientists and researchers, a comprehensive knowledge of its synthesis, stereochemistry, physicochemical properties, and analytical control is paramount for further innovation in this therapeutic area. This guide has provided a technical foundation to support these endeavors, highlighting the critical aspects from molecule to mechanism.

References

Sources

- 1. Cinacalcet hydrochloride: Uses, Synthesis and Dosage_Chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Calcimimetic - Wikipedia [en.wikipedia.org]

- 4. Calcimimetics: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Cinacalcet Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Facebook [cancer.gov]

- 7. m.globalchemmall.com [m.globalchemmall.com]

- 8. (R)-(-)-N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE|(R)-()-N-苯甲基-1-(1-萘基)乙胺盐酸盐(163831-65-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 9. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 10. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Cinacalcet Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Activation of the Calcium Receptor by Calcimimetic Agents Is Preserved Despite Modest Attenuating Effects of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis Process of Cinacalcet Hydrochloride | Semantic Scholar [semanticscholar.org]

- 17. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. lookchem.com [lookchem.com]

An In-Depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride: A Key Process-Related Impurity of Cinacalcet

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical analysis, is primarily recognized as a process-related impurity in the synthesis of Cinacalcet. Cinacalcet is a calcimimetic agent crucial for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The control and characterization of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, focusing on its chemical identity, synthesis, analytical characterization, and potential biological significance.

Chemical Properties and Identification

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is the hydrochloride salt of the parent compound, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine. Its chemical structure features a naphthalene ring and a benzyl group attached to a chiral ethylamine backbone.

| Property | Value | References |

| Chemical Name | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | |

| Synonyms | Cinacalcet Impurity B | |

| CAS Number | 163831-65-0 | |

| Molecular Formula | C₁₉H₂₀ClN | |

| Molecular Weight | 297.82 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in methanol and DMSO |

Synthesis and Formation as a Cinacalcet Impurity

The formation of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as an impurity in Cinacalcet synthesis is typically a result of side reactions involving the starting materials or intermediates. The primary synthesis of Cinacalcet involves the coupling of (R)-1-(1-naphthyl)ethylamine with a suitable propyl-phenyl derivative.

One plausible pathway for the formation of this impurity is the reductive amination of benzaldehyde with (R)-1-(1-naphthyl)ethylamine. Benzaldehyde can be present as a starting material, reagent, or be formed from the degradation of other components used in the synthesis.

A general synthesis for N-benzylamines involves the reaction of an amine with benzaldehyde to form an imine, which is then reduced to the corresponding amine.

An In-depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride

Introduction

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine of significant interest within the pharmaceutical industry. Primarily known as a critical process-related impurity and intermediate in the synthesis of Cinacalcet, a calcimimetic agent, its unique stereochemistry and chemical properties warrant a deeper investigation.[1][2] Cinacalcet is instrumental in treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma.[3][4] This guide provides a comprehensive technical overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, analytical characterization, and known biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is fundamental for its synthesis, handling, and analysis. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | Chemicea Pharmaceuticals[5] |

| Synonyms | Cinacalcet Impurity B, (R)-N-[1-(1-Naphthyl)ethyl]benzylamine hydrochloride | Biosynth[1], BOC Sciences[6] |

| CAS Number | 163831-65-0 | LookChem[7] |

| Molecular Formula | C19H20ClN | ALLMPUS[8] |

| Molecular Weight | 297.82 g/mol | ALLMPUS[8] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in Methanol and DMSO | ALLMPUS[8] |

| Storage | 2-8 °C | ALLMPUS[8] |

Synthesis and Mechanism

The primary route for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is through the reductive amination of (R)-(+)-1-(1-naphthyl)ethylamine with benzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the secondary amine. The final step involves the formation of the hydrochloride salt.

Conceptual Synthesis Workflow

Caption: Reductive amination synthesis pathway.

Detailed Experimental Protocol: Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride

This protocol is based on established methods for reductive amination in the synthesis of related compounds like Cinacalcet.[9]

-

Imine Formation:

-

In a round-bottom flask, dissolve (R)-(+)-1-(1-naphthyl)ethylamine (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Stir the mixture at room temperature. The formation of the imine can be accelerated by the addition of a catalytic amount of acetic acid.

-

-

Reduction:

-

Once the imine formation is substantial (can be monitored by TLC), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation. Add the reducing agent portion-wise to control any potential exotherm.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine free base.

-

-

Purification and Salt Formation:

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Analysis (HPLC/UPLC-MS)

A stability-indicating reverse-phase HPLC or UPLC method is essential for determining the purity of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride and for quantifying it as an impurity in Cinacalcet.

Typical UPLC-MS Method Parameters:

| Parameter | Condition |

| Column | Acquity BEH Shield RP18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | pH 6.6 Phosphate Buffer |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 223 nm and Mass Spectrometry (ESI+) |

| Injection Volume | 5 µL |

| Gradient | A gradient elution is typically used to separate the main compound from its impurities.[5] |

Spectroscopic Analysis (NMR)

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the naphthyl and benzyl groups, the methine proton adjacent to the chiral center, the methylene protons of the benzyl group, and the methyl protons.

-

¹³C NMR: The spectrum would display distinct signals for all 19 carbon atoms in the molecule, including the aromatic carbons, the chiral methine carbon, the benzylic methylene carbon, and the methyl carbon.

Analytical Workflow

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. smsjournals.com [smsjournals.com]

- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. op.niscpr.res.in [op.niscpr.res.in]

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a cinacalcet impurity

An In-depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride as a Cinacalcet Impurity

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a known process-related impurity in the synthesis of Cinacalcet. Cinacalcet is a calcimimetic agent critical for managing hyperparathyroidism. The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. This document delves into the chemical identity of this specific impurity, elucidates its potential formation pathways during Cinacalcet synthesis, and presents a detailed framework for its analytical detection and quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide is structured to provide researchers, analytical scientists, and drug development professionals with the necessary technical insights and procedural knowledge to effectively manage this impurity in alignment with global regulatory standards.

Introduction: The Criticality of Impurity Profiling in Cinacalcet

Cinacalcet, chemically known as (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, is a first-in-class calcimimetic agent.[1][2][3] It functions by allosterically modulating the calcium-sensing receptor (CaSR) in the parathyroid gland, thereby increasing its sensitivity to extracellular calcium.[4][5] This mechanism effectively reduces the secretion of parathyroid hormone (PTH), making Cinacalcet a cornerstone therapy for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[3][4]

The synthesis of any Active Pharmaceutical Ingredient (API), including Cinacalcet, is a multi-step process where unreacted starting materials, intermediates, byproducts, and degradation products can emerge as impurities.[6][7] These impurities, even in minute quantities, can potentially affect the drug's stability, efficacy, and, most importantly, patient safety.[8] Consequently, stringent control and monitoring of impurities are mandated by global regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[9]

The ICH Q3A(R2) guideline, in particular, provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[9][10][11][12] This guide focuses on a specific process-related impurity of Cinacalcet, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, sometimes referred to as Cinacalcet Impurity B.[13] Understanding its origin, characterization, and quantification is essential for ensuring the purity and quality of the Cinacalcet API.

Chemical Profile of the Impurity

A precise understanding of the impurity's chemical identity is the foundation for developing effective control strategies.

-

Chemical Name: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

-

Synonyms: (R)-(-)-N-Benzyl-1-(1-naphthyl)ethylamine HCl, Cinacalcet Impurity B[13]

-

Molecular Formula: C₁₉H₁₉N (Free Base), C₁₉H₂₀ClN (Hydrochloride Salt)[14][15]

-

Molecular Weight: 261.36 g/mol (Free Base), 297.82 g/mol (Hydrochloride Salt)[14]

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Chemical Name | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride |

| CAS Number | 66469-40-7[13][14] | Not specified |

| Molecular Formula | C₁₉H₁₉N[14] | C₁₉H₂₀ClN[15] |

| Molecular Weight | 261.36 g/mol [14][16] | 297.82 g/mol |

Genesis of the Impurity: Synthetic Pathways

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is identified as a byproduct formed during the synthesis of Cinacalcet.[13][16] The most common and efficient route to Cinacalcet involves the reductive amination between two key intermediates: (R)-1-(naphthalen-1-yl)ethanamine and 3-[3-(trifluoromethyl)phenyl]propanal.[17][18]

The formation of the N-benzyl impurity is not part of the primary reaction but arises from a side reaction. This typically occurs if a benzyl-containing species is present in the reaction mixture. A plausible cause is the presence of benzaldehyde as an impurity in the starting materials or solvents. Benzaldehyde can competitively react with the primary amine starting material, (R)-1-(naphthalen-1-yl)ethanamine, undergoing a similar reductive amination process to form the secondary N-benzyl amine impurity.

Below is a diagram illustrating the main synthetic route for Cinacalcet and the potential side reaction leading to the formation of the N-Benzyl impurity.

Caption: Cinacalcet synthesis and impurity formation pathway.

Analytical Methodology: Detection and Quantification

A robust, validated analytical method is paramount for the accurate detection and quantification of impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for analyzing Cinacalcet and its related substances.[8][19]

Recommended RP-HPLC Method

The following protocol is a synthesized, representative method based on established practices for Cinacalcet impurity profiling.[1][2][19][20] Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Experimental Protocol: RP-HPLC for Cinacalcet Impurities

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: YMC Pack C4 (4.6 mm x 100 mm, 3.0 µm) or equivalent C18/C8 column (e.g., X-Terra Symmetry C18, 4.6 x 150mm, 5 µm).[2][19]

-

Mobile Phase A: Phosphate buffer (e.g., 20mM Potassium Dihydrogen Phosphate), pH adjusted to 3.0 with orthophosphoric acid.[1][19]

-

Gradient Program: A gradient elution is typically required to resolve the main component from all related impurities. (e.g., Start with 60% A / 40% B, ramp to 40% A / 60% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 35°C.[20]

-

Detection Wavelength: 215 nm or 223 nm, selected based on the UV spectra of Cinacalcet and its impurities.[1][2][20]

-

Injection Volume: 10 µL.[2]

-

-

Preparation of Solutions:

-

Diluent: A mixture of Mobile Phase A and B (e.g., 60:40 v/v) is commonly used.[19]

-

Blank Solution: Use the diluent.[8]

-

Standard Solution: Prepare a stock solution of Cinacalcet HCl reference standard and a separate stock solution of the (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine impurity reference standard. Dilute appropriately to a final concentration relevant to the specification limit (e.g., 0.15% of the sample concentration).

-

Sample Solution: Accurately weigh and dissolve the Cinacalcet API in the diluent to achieve a target concentration (e.g., 0.5 mg/mL).[8]

-

-

System Suitability Test (SST):

-

Inject the standard solution in six replicates.

-

The % RSD for peak area and retention time should be ≤ 2.0%.

-

The theoretical plates (N) for the Cinacalcet peak should be > 2000.

-

The tailing factor (T) should be ≤ 2.0.

-

Resolution (Rs) between the impurity peak and the main Cinacalcet peak should be ≥ 2.0.

-

Summary of Analytical Parameters

| Parameter | Recommended Condition | Rationale / Source |

| Technique | RP-HPLC with UV/PDA Detection | Industry standard for API impurity profiling.[8][19] |

| Column | C4, C8, or C18 (e.g., YMC Pack C4) | Provides good hydrophobic retention and peak shape.[2] |

| Mobile Phase | Phosphate Buffer (pH 3.0) and Acetonitrile | Common mobile phase for basic compounds, providing good separation.[1][19] |

| Elution Mode | Gradient | Necessary to resolve early and late-eluting impurities from the API.[20] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2] |

| Wavelength | 215 nm or 223 nm | Wavelengths of high absorbance for Cinacalcet and related structures.[2][20] |

| LOD/LOQ | Typically in the range of 0.03-0.17 ppm / 0.11-0.60 ppm | Must be sufficiently low to detect impurities at the reporting threshold.[1][20] |

Analytical Workflow Diagram

Caption: Standard workflow for HPLC impurity analysis.

Regulatory Framework and Acceptance Criteria

The acceptable level for any impurity is dictated by regulatory guidelines, primarily ICH Q3A.[9][12] The thresholds are based on the maximum daily dose (MDD) of the drug.

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a typical MDD, this is often ≥ 0.05%.[9]

-

Identification Threshold: The level above which the structure of an impurity must be confirmed. This is often ≥ 0.10%.[9]

-

Qualification Threshold: The level above which an impurity's biological safety must be established. This is often ≥ 0.15%.[9]

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[12][21] If the level of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride in the Cinacalcet API exceeds the qualification threshold, and it is not a significant human metabolite, its safety must be justified through toxicological studies. Therefore, the most robust manufacturing strategy is to control its formation to well below this threshold.

Conclusion

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a known process-related impurity in Cinacalcet synthesis, likely arising from the reaction of a key starting material with benzaldehyde contamination. Its effective control is a testament to a well-understood and robust manufacturing process. Through the implementation of sensitive and validated analytical methods, such as the RP-HPLC protocol detailed in this guide, manufacturers can ensure this impurity is monitored and maintained below the stringent limits set by regulatory authorities. This diligent analytical oversight is fundamental to guaranteeing the consistent quality, safety, and efficacy of Cinacalcet for the patients who rely on it.

References

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- ijrpr. (n.d.). Development and Validation of Analytical Method for the Estimation of Related Substances in Cinacalcet Tablets by RP – HPLC.

- Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.).

- National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. PMC.

- SynThink. (n.d.). Cinacalcet EP Impurities & USP Related Compounds.

- ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2.

- BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.

- ResearchGate. (n.d.). Typical HPLC chromatograms of CIN and its degradation products formed....

- European Medicines Agency. (n.d.). Quality: impurities.

- Pharmaffiliates. (n.d.). Cinacalcet Hydrochloride-impurities.

- Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020).

- Stability Indicative Assay Development and Validation of Cinacalcet HCl. (n.d.).

- ResearchGate. (n.d.). Summary of Forced Degradation of Cinacalcet Hydrochloride under....

- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.

- SynZeal. (n.d.). Cinacalcet Impurities.

- Coompo Research Chemicals. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine | 66469-40-7.

- Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.).

- United States Biological. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine - Data Sheet.

- Veeprho. (n.d.). Cinacalcet Impurities and Related Compound.

- Daicel Pharma Standards. (n.d.). Cinacalcet Impurities Manufacturers & Suppliers.

- Docwire News. (n.d.). FDA Recalls CKD Drug Cinacalcet.

- Google Patents. (n.d.). KR20070088485A - Purification of cinacalcet.

- European Patent Office. (2018). A new method for the preparation of cinacalcet and new intermediates thereof. Patent 2406211.

- PubMed. (n.d.). Cinacalcet: pharmacological and clinical aspects.

- MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.

- Beilstein Journals. (n.d.). A novel asymmetric synthesis of cinacalcet hydrochloride.

- N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, 98% Purity, C19H20ClN, 1 gram. (n.d.).

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. smsjournals.com [smsjournals.com]

- 3. Cinacalcet Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. veeprho.com [veeprho.com]

- 5. Cinacalcet: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. KR20070088485A - Purification of cinacalcet - Google Patents [patents.google.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 10. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]

- 11. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. (R)-N-Benzyl-1-(1-naphthyl)ethylamine | 66469-40-7 - Coompo [coompo.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. calpaclab.com [calpaclab.com]

- 16. usbio.net [usbio.net]

- 17. op.niscpr.res.in [op.niscpr.res.in]

- 18. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl [mdpi.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bfarm.de [bfarm.de]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

Foreword

This technical guide provides a comprehensive overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, designed to be a practical resource for laboratory work and further investigation.

Introduction: The Significance of Chiral Naphthylethylamines

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds often dictates their pharmacological activity, making their enantioselective synthesis a critical aspect of drug discovery. The 1-(naphthalen-1-yl)ethanamine scaffold, in particular, has garnered attention due to its presence in various biologically active compounds. The introduction of a benzyl group to this scaffold results in (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, a molecule with promising potential, particularly in the development of novel antifungal agents. This guide will focus on the hydrochloride salt of the (R)-enantiomer, a common form for improving the stability and handling of amine compounds.

Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

The most direct and efficient method for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is through the reductive amination of the commercially available chiral precursor, (R)-(+)-1-(1-Naphthyl)ethylamine, with benzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. The final step is the conversion of the free base to its hydrochloride salt.

Reaction Mechanism: Reductive Amination

The reductive amination process begins with the nucleophilic attack of the primary amine ((R)-(+)-1-(1-Naphthyl)ethylamine) on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base (imine). A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced to selectively reduce the imine to the secondary amine. The choice of reducing agent is crucial; milder reagents like NaBH(OAc)₃ are often preferred as they can be used in a one-pot reaction without reducing the aldehyde starting material.

Experimental Protocol

This protocol is a representative example based on standard reductive amination procedures.[1] Researchers should optimize conditions as necessary.

Materials:

-

(R)-(+)-1-(1-Naphthyl)ethylamine (≥99% purity)

-

Benzaldehyde (freshly distilled)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hydrochloric acid solution (2.0 M in diethyl ether)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of (R)-(+)-1-(1-Naphthyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine as an oil. Further purification can be achieved by flash column chromatography on silica gel.[2]

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a white to off-white solid.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |